molecular formula C19H17NO2S B11348605 S-(4-methylphenyl) 5-(3,4-dimethylphenyl)-1,2-oxazole-3-carbothioate

S-(4-methylphenyl) 5-(3,4-dimethylphenyl)-1,2-oxazole-3-carbothioate

Cat. No.: B11348605
M. Wt: 323.4 g/mol
InChI Key: AFFQQXGRISYSNC-UHFFFAOYSA-N
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Description

[5-(3,4-DIMETHYLPHENYL)-1,2-OXAZOL-3-YL][(4-METHYLPHENYL)SULFANYL]METHANONE is a complex organic compound that features both oxazole and sulfanyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(3,4-DIMETHYLPHENYL)-1,2-OXAZOL-3-YL][(4-METHYLPHENYL)SULFANYL]METHANONE typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 3,4-dimethylphenylacetic acid and an amine, under dehydrating conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable electrophile, such as a halogenated oxazole derivative.

    Final Coupling: The final step involves coupling the oxazole and sulfanyl intermediates under conditions that promote the formation of the desired methanone linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxazole ring or the methanone group, potentially leading to the formation of alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies can focus on understanding the interaction of these compounds with biological targets.

Medicine

In medicinal chemistry, this compound can be investigated for its potential as a drug candidate. Its structural features may allow it to interact with specific enzymes or receptors, leading to therapeutic effects.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [5-(3,4-DIMETHYLPHENYL)-1,2-OXAZOL-3-YL][(4-METHYLPHENYL)SULFANYL]METHANONE depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxazole ring and sulfanyl group can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions that are crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • [5-(2,5-DIMETHYLPHENYL)-1,2-OXAZOL-3-YL][(4-METHYLPHENYL)SULFANYL]METHANONE
  • [5-(3,5-DIMETHYLPHENYL)-1,2-OXAZOL-3-YL][(4-METHYLPHENYL)SULFANYL]METHANONE
  • [5-(2,3-DIMETHYLPHENYL)-1,2-OXAZOL-3-YL][(4-METHYLPHENYL)SULFANYL]METHANONE

Uniqueness

The uniqueness of [5-(3,4-DIMETHYLPHENYL)-1,2-OXAZOL-3-YL][(4-METHYLPHENYL)SULFANYL]METHANONE lies in the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with other molecules, making it a valuable subject of study.

Properties

Molecular Formula

C19H17NO2S

Molecular Weight

323.4 g/mol

IUPAC Name

S-(4-methylphenyl) 5-(3,4-dimethylphenyl)-1,2-oxazole-3-carbothioate

InChI

InChI=1S/C19H17NO2S/c1-12-4-8-16(9-5-12)23-19(21)17-11-18(22-20-17)15-7-6-13(2)14(3)10-15/h4-11H,1-3H3

InChI Key

AFFQQXGRISYSNC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC(=O)C2=NOC(=C2)C3=CC(=C(C=C3)C)C

Origin of Product

United States

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